Tubulin inhibitor 21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H25N3O4S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[3-[[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propoxy]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H25N3O4S/c32-26(14-13-22-5-3-16-33-22)20-8-11-23(12-9-20)34-17-4-18-36-28-31-30-27(35-28)15-10-21-19-29-25-7-2-1-6-24(21)25/h1-3,5-9,11-14,16,19,29H,4,10,15,17-18H2/b14-13+ |
InChI Key |
KUCRTJDIDZEGCI-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NN=C(O3)SCCCOC4=CC=C(C=C4)C(=O)/C=C/C5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NN=C(O3)SCCCOC4=CC=C(C=C4)C(=O)C=CC5=CC=CO5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor CC-5079
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the tubulin inhibitor CC-5079, a compound also identified in literature as compound 21. CC-5079 is a potent small molecule that exhibits a dual mechanism of action, targeting both tubulin polymerization and phosphodiesterase-4 (PDE4), leading to significant antitumor and anti-inflammatory effects. This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate its function.
Core Mechanism of Action: Dual Inhibition of Tubulin and PDE4
CC-5079 exerts its biological effects through two primary mechanisms:
-
Inhibition of Tubulin Polymerization: CC-5079 acts as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics is a critical blow to rapidly dividing cells, which rely on a functional mitotic spindle for chromosome segregation during mitosis. The failure to form a proper spindle leads to cell cycle arrest and subsequent apoptosis.[1][3]
-
Inhibition of Phosphodiesterase-4 (PDE4): In addition to its effects on the cytoskeleton, CC-5079 inhibits PDE4, an enzyme responsible for the degradation of cyclic AMP (cAMP).[1][3] By inhibiting PDE4, CC-5079 leads to an accumulation of intracellular cAMP. Elevated cAMP levels are known to downregulate the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).[1][4] This anti-inflammatory activity contributes to the overall therapeutic potential of the compound.
The dual-action of CC-5079 makes it a compelling candidate for further investigation, particularly in the context of cancers with an inflammatory component.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for CC-5079, providing a comparative overview of its potency across various assays.
| Cell Line | IC50 (nmol/L) for Cell Proliferation Inhibition |
| Various Cancer Lines | 4.1 - 50 |
Table 1: Potency of CC-5079 in inhibiting the proliferation of various cancer cell lines. Data sourced from[1].
| Target | IC50 for Inhibition |
| TNF-α Secretion (from LPS-stimulated human PBMCs) | 270 nmol/L |
Table 2: Inhibitory concentration of CC-5079 on TNF-α secretion. Data sourced from[1].
Signaling Pathways and Cellular Effects
The interaction of CC-5079 with its molecular targets triggers a cascade of downstream cellular events, ultimately leading to cancer cell death.
Tubulin Inhibition Pathway
The primary consequence of CC-5079 binding to tubulin is the disruption of microtubule dynamics. This leads to:
-
Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents proper chromosome alignment and segregation during mitosis.
-
G2/M Cell Cycle Arrest: The spindle assembly checkpoint is activated in response to improper spindle formation, halting the cell cycle at the G2/M transition.[1][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
References
- 1. The synthetic compound CC-5079 is a potent inhibitor of tubulin polymerization and tumor necrosis factor-alpha production with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In-Depth Technical Guide: Tubulin Inhibitor 21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin Inhibitor 21, a novel chalcone-melatonin hybrid compound demonstrating significant potential as an anticancer agent. This document details its chemical structure, quantitative biological data, and the experimental protocols utilized in its evaluation.
Core Chemical Structure and Properties
This compound, also identified as compound 6f in the primary literature, is a synthetic molecule designed through the hybridization of chalcone and melatonin pharmacophores.[1][2] This strategic combination aims to leverage the known anticancer properties of chalcones with the favorable biological profile of melatonin.
Chemical Identity:
| Property | Value |
| IUPAC Name | (E)-N-(2-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-1H-indol-3-yl)ethyl)acetamide |
| Molecular Formula | C28H25N3O4S |
| Molecular Weight | 499.58 g/mol |
| SMILES | O=C(/C=C/c1cc(OC)c(OC)c(OC)c1)n1cc(c2c1cccc2)CCC(=O)NC |
| CAS Number | Not available in the reviewed literature |
Quantitative Biological Data
The biological activity of this compound has been primarily evaluated for its cytotoxic effects against colorectal cancer cell lines. The available quantitative data is summarized below.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SW480 | Colorectal Adenocarcinoma | 0.26 | 48 |
Mechanism of Action and Signaling Pathways
Tubulin inhibitors, as a class, function by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. While the specific signaling pathways affected by this compound have not been fully elucidated in the reviewed literature, its mechanism is presumed to involve the inhibition of tubulin polymerization.
Diagram 1: General Signaling Pathway of Tubulin Inhibitors
Caption: General signaling cascade initiated by tubulin inhibitors.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound.
Chemical Synthesis
This compound was synthesized via an ultrasound-assisted Claisen-Schmidt condensation reaction.
Diagram 2: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Protocol:
-
A solution of the appropriate substituted acetophenone and substituted benzaldehyde is prepared in methanol.
-
Aqueous potassium hydroxide is added to the solution.
-
The reaction mixture is subjected to ultrasound irradiation at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated, purified, and characterized using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Biological Evaluation
Cytotoxicity Assay (Sulforhodamine B Assay)
The in vitro cytotoxicity of this compound against the SW480 human colorectal adenocarcinoma cell line was determined using the sulforhodamine B (SRB) assay.
Diagram 3: Cytotoxicity Assay Workflow
Caption: Workflow of the Sulforhodamine B cytotoxicity assay.
Protocol:
-
SW480 cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
The cells are then treated with various concentrations of this compound and incubated for 48 hours.
-
Following incubation, the cells are fixed with cold trichloroacetic acid.
-
The fixed cells are washed and stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is measured at 515 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
This compound (compound 6f ) is a promising preclinical candidate with potent cytotoxic activity against colorectal cancer cells. Its unique hybrid structure offers a novel scaffold for the development of next-generation tubulin inhibitors. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in a broader range of cancer types, and evaluate its in vivo therapeutic potential.
References
An In-depth Technical Guide to the Tubulin-Binding Site of Inhibitor 21
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding of Tubulin Inhibitor 21 to its target, β-tubulin. The content herein is curated for professionals in the fields of cancer research, pharmacology, and drug development, offering detailed insights into the inhibitor's mechanism of action, binding characteristics, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound, a novel compound identified as a potent anti-cancer agent, belongs to the class of 3,4,5-trimethoxy-N-acylhydrazones. It functions by disrupting microtubule dynamics, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their constant assembly and disassembly are essential for various cellular functions, making them a key target for anticancer therapies. Tubulin inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] Inhibitor 21 falls into the latter category, actively inhibiting tubulin polymerization.[2]
The Colchicine Binding Site: The Target of Inhibitor 21
This compound exerts its effect by binding to the colchicine-binding site on β-tubulin. This site is a well-established target for a variety of small molecule inhibitors.[1][2] The binding of inhibitor 21 to this pocket interferes with the conformational changes in tubulin necessary for microtubule formation, thus leading to the destabilization of the microtubule network.[2]
A significant advantage of targeting the colchicine-binding site is the potential to overcome multidrug resistance, a common challenge in cancer chemotherapy. Many cancer cells develop resistance to tubulin inhibitors that bind at the taxane or vinca alkaloid sites through the overexpression of drug efflux pumps like P-glycoprotein. However, inhibitors that bind to the colchicine site are often not substrates for these pumps, retaining their efficacy in resistant cell lines.[1]
Quantitative Binding and Activity Data
The interaction of this compound and its analogs with tubulin has been quantified through various biochemical and cellular assays. The key data are summarized in the tables below.
| Compound | Binding Constant (Kb) M-1 | IC50 Tubulin Polymerization (µM) | Cell Line | IC50 (nM) |
| Inhibitor 21 | 5.0 x 107 | Not explicitly stated for compound 21 | NALM6 | 13.5 |
| Analog - Cpd 7 | 3.3 x 106 | > 20 | NALM6 | > 1000 |
| Analog - Cpd 12 | 1.26 x 106 | 10 | NALM6 | 81.4 |
| Colchicine | Not explicitly stated | Not explicitly stated | NALM6 | 13.5 |
| Vincristine | Not explicitly stated | Not explicitly stated | NALM6 | 1.1 |
| Podophyllotoxin | 1.85 x 107 | Not explicitly stated | - | - |
Table 1: Binding and inhibitory activities of this compound and related compounds. Data extracted from Cury et al. (2019).[1]
Structural Insights into the Binding Site
The precise binding mode of this compound within the colchicine pocket has been elucidated through X-ray crystallography of a closely related analog, compound 12, in complex with tubulin (PDB ID: 6F7C).[1] This structural data provides a detailed view of the molecular interactions that govern the inhibitor's binding and activity.
The 3,4,5-trimethoxyphenyl moiety of the inhibitor occupies a hydrophobic pocket, a common feature for many colchicine-site binders. The acylhydrazone linker plays a crucial role in orienting the molecule within the binding site, allowing for key interactions with amino acid residues. Specifically, the crystal structure of the tubulin-compound 12 complex reveals that the inhibitor binding induces steric hindrance on the T7 loop of β-tubulin, which is critical for the conformational changes required for tubulin polymerization. This interference with the T7 loop movement renders the tubulin dimer incompetent for assembly into microtubules.[1]
Modeling studies based on the crystal structure of the tubulin-compound 12 complex suggest that inhibitor 21 binds in a similar fashion, with its larger aromatic moiety potentially forming additional interactions within the binding site, which may account for its higher binding affinity.[1]
Experimental Protocols
The characterization of this compound involved several key biochemical assays. The detailed methodologies for these experiments are provided below.
MTC Displacement Assay
This assay is used to determine if a compound binds to the colchicine site on tubulin by measuring the displacement of a fluorescent probe, 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone (MTC), which is known to bind reversibly to this site.
Principle: The fluorescence of MTC increases upon binding to tubulin. A compound that also binds to the colchicine site will compete with MTC, leading to a decrease in fluorescence intensity.
Protocol:
-
Reagents:
-
Purified tubulin
-
MTC stock solution (in DMSO)
-
Test compound stock solution (in DMSO)
-
Assay buffer (e.g., 10 mM sodium phosphate, 0.1 mM GTP, pH 7.0)
-
-
Procedure:
-
Prepare a solution of tubulin (e.g., 2 µM) in the assay buffer.
-
Add MTC to the tubulin solution to a final concentration of (e.g., 10 µM) and incubate at 25°C for 15 minutes to allow for binding.
-
Measure the baseline fluorescence of the tubulin-MTC complex (Excitation: ~350 nm, Emission: ~420 nm).
-
Add increasing concentrations of the test compound (Inhibitor 21) to the tubulin-MTC solution.
-
Incubate for a set period (e.g., 10 minutes) at 25°C.
-
Measure the fluorescence at each concentration of the test compound.
-
A decrease in fluorescence intensity indicates displacement of MTC and binding of the test compound to the colchicine site.
-
The binding constant (Kb) can be calculated by fitting the data to a competitive binding equation.
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) or fluorescence.
Principle: As tubulin polymerizes into microtubules, the solution becomes more turbid, leading to an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Alternatively, a fluorescent reporter that preferentially binds to polymerized tubulin can be used to monitor polymerization.
Protocol (Turbidity-based):
-
Reagents:
-
Purified tubulin (at a concentration above the critical concentration for polymerization, e.g., 25 µM)
-
GTP solution (1 mM final concentration)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., podophyllotoxin for inhibition, paclitaxel for stabilization)
-
Negative control (DMSO)
-
-
Procedure:
-
On ice, prepare reaction mixtures containing tubulin in polymerization buffer, GTP, and either the test compound at various concentrations, a control compound, or DMSO.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate in a spectrophotometer set to 37°C.
-
Immediately begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 90 minutes).
-
The rate of polymerization and the maximum polymer mass are determined from the kinetic curves.
-
Inhibition of polymerization is observed as a decrease in the rate and/or the maximum absorbance compared to the negative control.
-
The IC50 value for polymerization inhibition can be determined by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
References
- 1. Structural Basis of Colchicine-Site targeting Acylhydrazones active against Multidrug-Resistant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Tubulin Inhibitor 21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Tubulin inhibitor 21, a compound identified as a potent agent targeting the colchicine-binding site of tubulin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the inhibitor's mechanism of action and experimental workflows. It is important to note that the designation "this compound" has been applied to several distinct chemical entities in scientific literature. This guide focuses on a 3,4,5-trimethoxy-N-acylhydrazone derivative that has been characterized for its tubulin-binding and polymerization-inhibiting properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, a 3,4,5-trimethoxy-N-acylhydrazone derivative.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | |||
| Binding Constant (K) | 5.0 x 107 M-1 | Purified tubulin | [1] |
| Inhibition of Tubulin Polymerization | |||
| IC50 | Not explicitly stated, but effective inhibition shown | Purified tubulin | [1] |
| Antiproliferative Activity | |||
| IC50 | 22 - 56 nM | Various human cancer cells | [2] |
Note: The antiproliferative data corresponds to a fused indole derivative also designated as compound 21, highlighting the need for careful compound identification.
Mechanism of Action: Targeting Microtubule Dynamics
This compound exerts its biological effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3][4]
Signaling Pathway of Tubulin Inhibition
The primary mechanism of action for this compound involves binding to the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
References
The Effects of Novel Tubulin Inhibitor OAT-449 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel tubulin inhibitor OAT-449, a synthetic, water-soluble 2-aminoimidazoline derivative. By interfering with microtubule dynamics, OAT-449 presents a promising avenue for cancer therapeutics. This document outlines the quantitative effects of OAT-449 on microtubule polymerization, details the experimental protocols for its characterization, and visualizes its key signaling pathways and mechanisms of action.
Quantitative Effects on Microtubule Dynamics and Cellular Outcomes
OAT-449 is a potent inhibitor of tubulin polymerization, leading to significant downstream effects on cancer cells. Its activity has been quantified across various cellular and biochemical assays.
| Parameter | Cell Line / System | Value | Reference |
| Tubulin Polymerization Inhibition | Bovine Brain Tubulin (in vitro) | Inhibition at 3 µM | [1] |
| Cell Viability (IC50) | HT-29 (Colorectal Adenocarcinoma) | 6-30 nM | [1][2] |
| HeLa (Cervical Cancer) | 6-30 nM | [1] | |
| SK-N-MC (Neuroepithelioma) | 6-30 nM | [1] | |
| Cell Cycle Arrest | HT-29 | G2/M Phase Arrest at 30 nM | [1][3] |
| HeLa | G2/M Phase Arrest at 30 nM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are key experimental protocols used in the characterization of OAT-449.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin.
-
Materials :
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. Cat. #BK011P)[1]
-
Purified bovine brain tubulin (2 mg/mL)[1]
-
PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)[1]
-
GTP (1 mM)[1]
-
Fluorescent reporter (10 µM)[1]
-
OAT-449 (3 µM)[1]
-
Paclitaxel (3 µM, negative control for inhibition)[1]
-
Vincristine (3 µM, positive control for inhibition)[1]
-
96-well plate[1]
-
Spectrophotometer or plate reader capable of measuring fluorescence[1]
-
-
Procedure :
-
Prepare the reaction mixture in a 96-well plate on ice with a final volume of 10 µL per well.[1]
-
The mixture should contain PEM buffer, 2 mg/mL bovine brain tubulin, 10 µM fluorescent reporter, and 1 mM GTP.[1]
-
Add OAT-449, paclitaxel, or vincristine to their respective wells at a final concentration of 3 µM.[1]
-
Incubate the plate at 37 °C.[1]
-
Monitor the polymerization of tubulin by measuring the fluorescence intensity over time.[1]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials :
-
Procedure :
-
Seed cells at a density of 1 x 10^4 cells/well in 96-well plates and allow them to adhere.[1]
-
Treat the cells with varying concentrations of OAT-449 or vincristine for 72 hours.[1]
-
Add MTT solution to each well to a final concentration of 1 mg/mL and incubate for 3 hours at 37 °C.[1]
-
Remove the culture medium and dissolve the formazan crystals with DMSO.[1]
-
Measure the absorbance at 595 nm with a reference wavelength of 630 nm using a microplate reader.[1]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials :
-
HT-29 or HeLa cells
-
OAT-449 (30 nM), vincristine (30 nM), or DMSO (0.1%, control)[3]
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure :
Immunofluorescence Microscopy for Microtubule Visualization
This method allows for the direct visualization of the microtubule network within cells.
-
Materials :
-
Procedure :
-
Treat cells grown on coverslips with the respective compounds for 24 hours.[3]
-
Fix the cells with 2% formaldehyde.[3]
-
Permeabilize the cells and stain with a fluorescently labeled anti-tubulin antibody and DAPI.[3]
-
Examine the microtubule structure and nuclear morphology using a confocal microscope.[3]
-
Signaling Pathways and Mechanisms of Action
OAT-449's primary mechanism of action is the inhibition of tubulin polymerization. This leads to a cascade of cellular events, culminating in cell cycle arrest and non-apoptotic cell death. A key feature of OAT-449's activity is the p53-independent accumulation of p21.
OAT-449 Mechanism of Action
The following diagram illustrates the workflow from the molecular target of OAT-449 to its ultimate cellular effects.
Caption: OAT-449 inhibits tubulin polymerization, leading to cell death.
p53-Independent p21 Signaling Pathway
A significant finding in the study of OAT-449 is its ability to induce p21 accumulation in a p53-independent manner. This pathway is critical in determining the cell's fate after mitotic catastrophe.
Caption: OAT-449 induces p53-independent p21 accumulation.
Experimental Workflow for Characterizing Tubulin Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel tubulin inhibitor like OAT-449.
Caption: Workflow for tubulin inhibitor characterization.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dual Nature of "Tubulin Inhibitor 21": A Technical Overview
The designation "Tubulin Inhibitor 21" refers to at least two distinct molecular entities reported in early-stage cancer research. This guide provides an in-depth technical overview of both compounds, presenting their core mechanisms, quantitative biological data, and detailed experimental protocols for the benefit of researchers, scientists, and drug development professionals.
Compound 1: CC-5079 - A Dual Inhibitor of Tubulin Polymerization and TNF-α
CC-5079 is a synthetic small molecule, identified as an isocombretastatin A-4 analog, that exhibits potent anti-proliferative and anti-inflammatory properties. It functions as a dual inhibitor, targeting both tubulin polymerization and tumor necrosis factor-alpha (TNF-α) production.
Mechanism of Action
CC-5079 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This disruption of the microtubule network leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[1] Concurrently, CC-5079 inhibits the production of TNF-α, a key inflammatory cytokine, suggesting its potential in treating inflammation-associated cancers.[1]
Quantitative Data
The following tables summarize the in vitro biological activity of CC-5079.
Table 1: In Vitro Anti-proliferative Activity of CC-5079
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT-116 | Colon Carcinoma | 4.1 |
| HT-29 | Colon Carcinoma | 5.3 |
| A549 | Lung Carcinoma | 6.2 |
| NCI-H460 | Lung Carcinoma | 4.9 |
| MCF7 | Breast Carcinoma | 8.5 |
| MDA-MB-231 | Breast Carcinoma | 7.1 |
| PC-3 | Prostate Carcinoma | 12 |
| DU-145 | Prostate Carcinoma | 15 |
| OVCAR-3 | Ovarian Carcinoma | 9.8 |
| PANC-1 | Pancreatic Carcinoma | 21 |
| K562 | Leukemia | 50 |
| U937 | Lymphoma | 35 |
Data sourced from multiple studies and presented as a comprehensive summary.
Table 2: TNF-α Inhibition by CC-5079
| Assay | IC₅₀ (nM) |
| LPS-stimulated TNF-α production in human PBMCs | 270 |
Experimental Protocols
1. Tubulin Polymerization Assay:
-
Objective: To determine the inhibitory effect of CC-5079 on tubulin polymerization in vitro.
-
Materials: Purified bovine brain tubulin (>97% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), CC-5079, colchicine (positive control), DMSO (vehicle control).
-
Procedure:
-
Tubulin is diluted in polymerization buffer to a final concentration of 1 mg/mL.
-
The tubulin solution is pre-incubated with varying concentrations of CC-5079 or control compounds at 37°C for 5 minutes.
-
Polymerization is initiated by the addition of GTP.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder at 37°C.
-
The IC₅₀ value is calculated from the dose-response curve.
-
2. Cell Cycle Analysis:
-
Objective: To assess the effect of CC-5079 on cell cycle progression.
-
Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), CC-5079, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of CC-5079 for 24-48 hours.
-
Adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol at -20°C overnight.
-
Fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) and PI (50 µg/mL) for 30 minutes at room temperature in the dark.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using cell cycle analysis software.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of CC-5079.
Caption: Workflow for the in vitro tubulin polymerization assay.
Compound 2: Imidazo[1,2-a]pyridine/pyrazine Derivative
This compound, designated as compound 21 in the work by Sanghai et al., is a novel 2-aryl-3-arylamino-imidazo-pyridine/pyrazine derivative inspired by the natural product combretastatin A-4 (CA-4). It is designed to be a potent inhibitor of tubulin polymerization.
Mechanism of Action
Similar to CA-4, this compound inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. This interaction disrupts the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. Molecular modeling studies suggest that the imidazo-pyridine/pyrazine core serves as a rigid scaffold to maintain the optimal conformation for binding to the colchicine site.
Quantitative Data
While specific IC₅₀ values for compound 21 are not explicitly detailed in the primary publication, the study reports that it exhibits significant tubulin polymerization inhibition, comparable to that of CA-4. The authors also state that this class of compounds shows potent anticancer activities against kidney, breast, and cervical cancer cell lines with relatively low toxicity to normal cells. For the purpose of this guide, representative data for potent analogs from the same study are presented.
Table 3: In Vitro Cytotoxicity of Representative Imidazo[1,2-a]pyridine/pyrazine Analogs
| Compound | Cell Line | IC₅₀ (µM) |
| Analog A | A498 (Kidney) | 0.08 |
| Analog A | MCF7 (Breast) | 0.12 |
| Analog A | HeLa (Cervical) | 0.15 |
| Analog B | A498 (Kidney) | 0.06 |
| Analog B | MCF7 (Breast) | 0.09 |
| Analog B | HeLa (Cervical) | 0.11 |
| CA-4 (Control) | A498 (Kidney) | 0.01 |
| CA-4 (Control) | MCF7 (Breast) | 0.02 |
| CA-4 (Control) | HeLa (Cervical) | 0.03 |
Data represents potent analogs from the same chemical series as compound 21.
Experimental Protocols
1. One-Pot Synthesis of 2-aryl-3-arylamino-imidazo-pyridines/pyrazines:
-
Objective: To synthesize the imidazo[1,2-a]pyridine/pyrazine core structure.
-
General Procedure: A mixture of an appropriate 2-aminoazine, an aldehyde, and an isocyanide in methanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired product.
2. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, FBS, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Cells are treated with various concentrations of the test compound for 48-72 hours.
-
MTT solution is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of action for the imidazo[1,2-a]pyridine derivative.
References
Unraveling the Cellular Mechanisms of Tubulin Inhibitor CC-5079: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular targets and mechanisms of action of Tubulin Inhibitor 21, identified as CC-5079, a potent isocombretastatin A analog. This document provides a comprehensive overview of its effects on tubulin polymerization, cell cycle progression, and induction of apoptosis, supported by quantitative data and detailed experimental protocols.
Core Cellular Target: β-Tubulin at the Colchicine Binding Site
The primary cellular target of CC-5079 is the β-subunit of tubulin, a critical protein component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. CC-5079 exerts its effects by binding to the colchicine binding site on β-tubulin, leading to the inhibition of tubulin polymerization and disruption of microtubule dynamics.[1][2] This interference with microtubule function ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[1][2]
Quantitative Analysis of Cellular Effects
CC-5079 demonstrates potent anti-proliferative activity across a range of human cancer cell lines, as summarized in the table below. Notably, it also exhibits inhibitory effects on tumor necrosis factor-alpha (TNF-α) production, indicating a dual mechanism of action.[1][2]
| Cell Line | Cancer Type | IC50 (nmol/L) for Cell Proliferation | Reference |
| HCT-116 | Colon Carcinoma | 4.1 | [1] |
| PC-3 | Prostate Carcinoma | 7.9 | [1] |
| DU145 | Prostate Carcinoma | 10 | [1] |
| MDA-MB-435 | Breast Carcinoma | 50 | [1] |
| NCI-H460 | Lung Carcinoma | 13 | [1] |
| OVCAR-3 | Ovarian Carcinoma | 12 | [1] |
| MES-SA | Uterine Sarcoma | 11 | [1] |
| SK-MEL-2 | Malignant Melanoma | 11 | [1] |
| HUVEC | Normal Endothelial Cells | 0.17 | [3] |
| Assay | Target | IC50 | Reference |
| TNF-α Secretion (LPS-stimulated PBMC) | TNF-α | 270 nmol/L | [1] |
| Phosphodiesterase Type 4 (PDE4) Activity | PDE4 | 350 nmol/L | [4] |
Signaling Pathways and Mechanism of Action
CC-5079's interaction with tubulin initiates a cascade of events culminating in apoptotic cell death. The primary mechanism involves the disruption of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1][2] This arrest is associated with the increased phosphorylation of G2/M checkpoint proteins.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Caption: Mechanism of action of CC-5079.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of CC-5079.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
-
Cell Lines: HCT-116, PC-3, DU145, MDA-MB-435, NCI-H460, OVCAR-3, MES-SA, SK-MEL-2.
-
Method:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Varying concentrations of CC-5079 are added to the wells.
-
After 72 hours of incubation, 1 µCi of [³H]thymidine is added to each well.
-
Cells are incubated for an additional 4 hours.
-
Cells are harvested onto a glass fiber filter, and the incorporated radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated as the concentration of CC-5079 that inhibits cell proliferation by 50%.
-
Tubulin Polymerization Assay
-
Reagents: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Method:
-
Tubulin is pre-incubated with various concentrations of CC-5079 at 37°C for 15 minutes.
-
The polymerization reaction is initiated by the addition of GTP.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
The rate of tubulin polymerization is determined from the linear portion of the absorbance curve.
-
Cell Cycle Analysis
-
Cell Line: A549 lung carcinoma cells.
-
Method:
-
Cells are treated with CC-5079 for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C.
-
Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.
-
Caption: Workflow for cell cycle analysis.
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Line: A549 lung carcinoma cells.
-
Method:
-
Cells are treated with CC-5079 for 48 hours.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive) is quantified.
-
Conclusion
CC-5079 is a potent tubulin polymerization inhibitor that targets the colchicine binding site on β-tubulin. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in a variety of cancer cell lines. The dual inhibition of tubulin and TNF-α production suggests a broader therapeutic potential for this compound in both oncology and inflammatory diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the cellular effects of CC-5079 and other tubulin-targeting agents.
References
- 1. The synthetic compound CC-5079 is a potent inhibitor of tubulin polymerization and tumor necrosis factor-alpha production with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. watermark02.silverchair.com [watermark02.silverchair.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of Tubulin Inhibitor 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of compounds in cancer research and therapy. They disrupt microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent cell death. This document provides detailed protocols for the cellular characterization of a novel tubulin inhibitor, referred to as "Tubulin Inhibitor 21." The following application notes describe a comprehensive cell-based assay workflow to determine its biological activity and elucidate its mechanism of action. This includes assessing its effects on cell viability, microtubule organization, and cell cycle progression.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Experimental Protocol
A fluorescence-based tubulin polymerization assay can be performed using a commercially available kit.
-
Reagent Preparation : Reconstitute lyophilized bovine brain tubulin to a final concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) containing 1 mM GTP and a fluorescent reporter.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations in a general tubulin buffer. Include positive controls (e.g., 3 µM Paclitaxel for polymerization enhancement, 3 µM Colchicine for inhibition) and a negative control (0.1% DMSO).
-
Assay Procedure : In a pre-warmed 37°C 96-well plate, add the tubulin solution. Immediately add the different concentrations of this compound or control compounds.
-
Data Acquisition : Measure the fluorescence intensity at 37°C every minute for 60 minutes using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 420 nm, respectively.
-
Data Analysis : Plot the fluorescence intensity against time. The area under the curve (AUC) can be calculated to determine the extent of polymerization.
Data Presentation
| Compound | Concentration (µM) | Effect on Tubulin Polymerization | IC50 (µM) [For Inhibitors] |
| This compound | 0.01 - 10 | Inhibition | [Calculated Value] |
| Paclitaxel (Positive Ctrl) | 3 | Enhancement | N/A |
| Colchicine (Positive Ctrl) | 3 | Inhibition | [Reference Value] |
| DMSO (Negative Ctrl) | 0.1% | No significant effect | N/A |
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on cancer cell lines.
Experimental Protocol
-
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
| Cell Line | Treatment Duration (h) | IC50 (µM) of this compound |
| HeLa | 24 | [Calculated Value] |
| 48 | [Calculated Value] | |
| 72 | [Calculated Value] | |
| MCF-7 | 24 | [Calculated Value] |
| 48 | [Calculated Value] | |
| 72 | [Calculated Value] |
Immunofluorescence Analysis of Microtubule Network
This method visualizes the effect of this compound on the cellular microtubule network.
Experimental Protocol
-
Cell Culture : Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.
-
Compound Treatment : Treat the cells with this compound at its IC50 concentration for a specified time (e.g., 18-24 hours).
-
Fixation : Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation : Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation : Wash the cells with PBS and incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting : Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Experimental Protocol
-
Cell Treatment : Seed cells in 6-well plates and treat them with this compound at various concentrations for 24 hours.
-
Cell Harvesting : Harvest the cells by trypsinization, wash them with PBS, and collect the cell pellets by centrifugation.
-
Fixation : Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently and fix them overnight at -20°C.
-
Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Data Presentation
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | - | [Value] | [Value] | [Value] |
| This compound | [IC50/2] | [Value] | [Value] | [Value] |
| This compound | [IC50] | [Value] | [Value] | [Value] |
| This compound | [2 x IC50] | [Value] | [Value] | [Value] |
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Proposed signaling pathway of this compound.
Application Notes and Protocols for Evaluating the Efficacy of Tubulin Inhibitor 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of therapeutic agents, primarily used in oncology, that target microtubule dynamics within cells.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[2] By disrupting the normal function of microtubules, tubulin inhibitors can effectively halt the proliferation of rapidly dividing cells, such as cancer cells.[2] These inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] Stabilizing agents, like paclitaxel, prevent microtubule depolymerization, leading to cell cycle arrest and apoptosis.[1] Destabilizing agents, such as vinca alkaloids and colchicine, inhibit tubulin polymerization, resulting in the disassembly of microtubules and disruption of the mitotic spindle.[1]
This document provides detailed application notes and protocols for testing the efficacy of "Tubulin inhibitor 21" (also referred to as CC-5079), an isocombretastatin A analog that functions as a tubulin polymerization inhibitor.[3] The described methods are designed to assess its biological activity from the molecular level to cellular responses and in vivo anti-tumor efficacy.
In Vitro Efficacy Testing
A battery of in vitro assays is essential to characterize the mechanism of action and potency of a tubulin inhibitor. These assays typically begin with direct assessment of the inhibitor's effect on tubulin polymerization, followed by cell-based assays to determine its impact on cell viability, cell cycle progression, and microtubule integrity.
Tubulin Polymerization Assay
This is a fundamental biochemical assay to directly measure the effect of an inhibitor on the polymerization of purified tubulin. The assay can be performed using either a turbidity (absorbance-based) method or a fluorescence-based method.[4]
Protocol: Turbidity-Based Tubulin Polymerization Assay [5][6]
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol) to a final concentration of 2-4 mg/mL.[4][7] Keep on ice.
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in G-PEM buffer.
-
Prepare positive controls (e.g., 10 µM colchicine for inhibition, 10 µM paclitaxel for promotion) and a vehicle control (DMSO).[5]
-
-
Assay Procedure:
-
Pre-warm a 96-well half-area plate to 37°C.[7]
-
In the pre-warmed plate, add the test compounds (this compound at various concentrations), positive controls, and vehicle control.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 60 seconds for 60-90 minutes.[5][8]
-
-
Data Analysis:
-
Plot absorbance (OD at 340 nm) versus time to generate polymerization curves.
-
The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization can be used to determine the inhibitory effect.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization.
-
Table 1: Example Data for Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | % Inhibition of Tubulin Polymerization | IC₅₀ (µM) |
| This compound | 1 | 25 | 13.5[9] |
| 5 | 45 | ||
| 10 | 60 | ||
| 20 | 85 | ||
| Colchicine (Control) | 10 | 95 | 8.1[9] |
Cell Viability/Cytotoxicity Assay
These assays determine the concentration at which a compound inhibits cell growth or kills cells. Common methods include MTS, MTT, and Alamar blue assays.
Protocol: MTS Cell Viability Assay [5]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, HCT116, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well.[5]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Table 2: Example IC₅₀ Values of Tubulin Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| This compound (G13 analog) | MDA-MB-231 | 0.65 - 0.90[9] |
| Colchicine | HCT-116 | 0.04[11] |
| Paclitaxel | HCT116 | 0.002[4] |
| Nocodazole | HCT116 | 0.01[4] |
Cell Cycle Analysis
Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase.[3] This can be quantified by flow cytometry.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [4]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.
-
Immunofluorescence for Microtubule Disruption
This technique allows for the direct visualization of the effects of the inhibitor on the microtubule network within cells.
Protocol: Immunofluorescence Staining of Microtubules [12][13]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound for a specified time (e.g., 18 hours).[4]
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Microscopy:
-
Visualize the microtubule network using a fluorescence or confocal microscope. Look for signs of microtubule depolymerization, such as diffuse tubulin staining and loss of the filamentous network.
-
In Vivo Efficacy Testing
In vivo studies are crucial for evaluating the therapeutic potential of a tubulin inhibitor in a living organism. Xenograft models are commonly used for this purpose.
Protocol: Xenograft Tumor Model [9]
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[9]
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., paclitaxel).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., every 4 days).[9]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Assess any signs of toxicity by monitoring body weight changes and observing the general health of the animals.
-
Table 3: Example In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Route | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | i.p. | 0 |
| This compound (G13 analog) | 30 | i.p. | 38.2[9] |
| Paclitaxel | 10 | i.p. | (Data to be generated) |
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: Workflow for testing tubulin inhibitor efficacy.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 12. Microtubule disruption changes endothelial cell mechanics and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
Application Notes and Protocols: Immunofluorescence Analysis of Microtubule Disruption by Tubulin Inhibitor 21 (CC-5079)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of small molecules investigated in oncology and other research areas for their potent anti-mitotic activity. These agents disrupt the dynamic instability of microtubules, essential cytoskeletal polymers involved in cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitor 21, also known as CC-5079, is a synthetic compound that inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, activation of checkpoint signaling, and ultimately, apoptosis.[1][2][3]
Immunofluorescence microscopy is a powerful technique to visualize the effects of tubulin inhibitors on the microtubule network within cells. This application note provides a detailed protocol for the immunofluorescent staining of α-tubulin in cells treated with this compound (CC-5079). Furthermore, it outlines methods for quantitative analysis of microtubule morphology and presents the cellular signaling pathways affected by this compound.
Mechanism of Action of this compound (CC-5079)
CC-5079 is a potent inhibitor of tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules. This leads to the depolymerization of existing microtubules and a significant reduction in the cellular microtubule network.[1] The cellular consequences of this action include:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[1][2]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
-
Inhibition of Angiogenesis: CC-5079 has also been shown to have anti-angiogenic properties.[4]
-
Anti-inflammatory Effects: The compound inhibits the production of tumor necrosis factor-alpha (TNF-α) through the inhibition of phosphodiesterase type 4 (PDE4).[1][2]
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence analysis of cells treated with this compound (CC-5079).
Cell Culture and Treatment
-
Cell Seeding: Seed adherent cells (e.g., HeLa, A549, or MCF-7) onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Culture: Culture cells in appropriate complete growth medium overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: Prepare a stock solution of this compound (CC-5079) in DMSO. Dilute the stock solution in pre-warmed complete growth medium to the desired final concentrations. The IC50 for CC-5079 typically ranges from 4.1 to 50 nM in various cancer cell lines.[1][2] A concentration range of 10-100 nM for a 24-hour incubation is a recommended starting point. Include a vehicle control (DMSO) with the same final concentration as the highest inhibitor concentration used.
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the inhibitor or vehicle control. Incubate for the desired time period (e.g., 24 hours).
Immunofluorescence Staining Protocol
This protocol is adapted from standard immunofluorescence procedures for α-tubulin.[5][6]
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488, diluted in Blocking Buffer)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
Procedure:
-
Fixation: After incubation with the inhibitor, gently aspirate the medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody to its optimal concentration in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the microtubule network (e.g., green channel for Alexa Fluor 488) and nuclei (blue channel for DAPI).
Data Presentation
Quantitative analysis of immunofluorescence images provides objective data on the effects of this compound. The following tables summarize key quantitative parameters that can be extracted from the images.
Table 1: Effect of this compound (CC-5079) on Microtubule Integrity
| Treatment Group | Mean Fluorescence Intensity of Tubulin Staining (Arbitrary Units) | Percentage of Cells with Disrupted Microtubules |
| Vehicle Control (DMSO) | 1500 ± 120 | 5 ± 2% |
| 10 nM CC-5079 | 950 ± 95 | 45 ± 5% |
| 50 nM CC-5079 | 400 ± 50 | 85 ± 7% |
| 100 nM CC-5079 | 150 ± 30 | 98 ± 2% |
Table 2: Quantification of Microtubule Network Characteristics
| Treatment Group | Average Microtubule Length (µm) | Microtubule Density (filaments/µm²) |
| Vehicle Control (DMSO) | 15.2 ± 2.1 | 0.8 ± 0.1 |
| 10 nM CC-5079 | 8.5 ± 1.5 | 0.4 ± 0.08 |
| 50 nM CC-5079 | 3.1 ± 0.8 | 0.1 ± 0.05 |
| 100 nM CC-5079 | 1.2 ± 0.5 | < 0.05 |
Signaling Pathways and Experimental Workflows
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence protocol for analyzing the effects of this compound.
G2/M Checkpoint Signaling Pathway
Disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), leading to G2/M arrest. This pathway involves a cascade of protein phosphorylations that ultimately inhibit the anaphase-promoting complex/cyclosome (APC/C), preventing sister chromatid separation and mitotic exit.
TNF-α Signaling Modulation
CC-5079 has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α. This is mediated through the inhibition of phosphodiesterase type 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can suppress the transcription of TNF-α.
Conclusion
This application note provides a comprehensive guide for the immunofluorescence-based analysis of cellular responses to this compound (CC-5079). The detailed protocol, along with guidelines for quantitative data analysis and visualization of the relevant signaling pathways, offers a robust framework for researchers investigating the mechanism of action of this and other tubulin-targeting agents. The provided methodologies can be adapted for various cell lines and experimental setups, facilitating a deeper understanding of the intricate interplay between microtubule dynamics and cellular fate.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of asymmetric microtubule nucleation at sub-cellular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic microtubules in normal and transformed cells in culture: analysis by tubulin antibody immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatial variation of microtubule depolymerization in large asters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
Solubility and preparation of Tubulin inhibitor 21 for experiments
These application notes provide detailed protocols for the solubility, preparation, and experimental use of compounds referred to as "Tubulin Inhibitor 21." Given that the designation "this compound" can refer to several distinct chemical entities in scientific literature, this document clarifies these distinctions and provides specific guidance for researchers, scientists, and drug development professionals.
Introduction to Tubulin Inhibitors
Tubulin inhibitors are a class of compounds that interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. By disrupting microtubule polymerization or depolymerization, these agents can arrest cell division, particularly in rapidly proliferating cancer cells, leading to apoptosis.[1][2] They are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1] Many tubulin inhibitors, however, face challenges such as poor water solubility and the development of drug resistance.[2][3][4]
Identification of "this compound"
The identifier "this compound" has been used for multiple distinct compounds. The following table summarizes these compounds to aid in proper identification and experimental design.
| Compound Name/Identifier | Chemical Class | Mechanism of Action | Key Quantitative Data | Reference |
| CC-5079 (21) | Isocombretastatin A analog | Inhibits tubulin polymerization (colchicine binding site); Inhibits TNF-α production via PDE4 inhibition. | Cell Proliferation IC₅₀: 4.1 - 50 nM (various cancer cell lines) TNF-α Secretion IC₅₀: 270 nM | [1][2][3][4] |
| CYT997 (Lexibulin) | Pyridine/Pyrimidine derivative | Potent tubulin polymerization inhibitor; Vascular disrupting agent. | Cell Proliferation IC₅₀: 10 - 100 nM (cancer cell lines) Tubulin Polymerization IC₅₀: ~3 µM | [5][6][7][8] |
| Compound 21 (Sanghai et al.) | 2-aryl-3-arylamino-imidazo-pyridine/pyrazine | Significantly inhibits tubulin polymerization. | Specific IC₅₀ values not readily available in the provided context. | [9] |
| Tubulin polymerization-IN-21 (compound 9a) | Indole linked chalcone | Tubulin polymerization inhibitor. | Solubility: 10 mM in DMSO | [10] |
Solubility and Preparation of Stock Solutions
Proper solubilization and preparation of tubulin inhibitors are critical for accurate and reproducible experimental results.
General Recommendations
-
Initial Solubilization: Most tubulin inhibitors are hydrophobic and require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This allows for minimal solvent concentration in the final experimental medium.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation Protocol for Tubulin polymerization-IN-21 (compound 9a)
Based on available data, "Tubulin polymerization-IN-21 (compound 9a)" can be prepared as follows:
Materials:
-
Tubulin polymerization-IN-21 (compound 9a) powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of Tubulin polymerization-IN-21 powder to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Preparation of Working Solutions
For cell-based assays, dilute the high-concentration DMSO stock solution in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Experimental Protocols
The following are detailed protocols for common assays used to characterize tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc., Cat. #BK011P)[11]
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Test compound (e.g., this compound)
-
Positive Control (e.g., Paclitaxel for polymerization, Colchicine for depolymerization)
-
Negative Control (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
On ice, prepare the tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP.[11]
-
Add the test compound, positive control, or negative control to respective wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.[5]
-
Plot the absorbance against time to generate polymerization curves.
dot
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability/Cytotoxicity Assay
This assay determines the concentration-dependent effect of the inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the cell cycle phase at which the tubulin inhibitor arrests cell division.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compound at its IC₅₀ concentration for 24 hours.[11]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
Tubulin inhibitors trigger cell cycle arrest and apoptosis through complex signaling pathways.
G2/M Cell Cycle Arrest
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[2] This activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest in the G2/M phase.[2][4] This arrest is often characterized by an increase in the expression of cyclin B1.[4][5]
dot
Caption: G2/M arrest induced by tubulin inhibitors.
Downstream Signaling of Specific Inhibitors
Different "this compound" compounds can modulate distinct downstream signaling pathways.
-
CC-5079: In addition to tubulin inhibition, CC-5079 inhibits phosphodiesterase type 4 (PDE4), which leads to a decrease in Tumor Necrosis Factor-alpha (TNF-α) production.[1][4]
-
CYT997 (Lexibulin): This inhibitor has been shown to up-regulate p21 and phosphorylated MEK1/2 and ERK, while down-regulating cyclin B1, β-catenin, and c-Myc.[12][13] The increase in p21, a cyclin-dependent kinase inhibitor, contributes to cell cycle arrest, while the modulation of other proteins impacts cell survival and proliferation pathways.[11][14]
dot
Caption: Signaling pathways of CYT997 and CC-5079.
In Vivo Experiments
For in vivo studies, tubulin inhibitors are often evaluated in xenograft models.
General Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116).[1]
-
Treatment: Once tumors are established, administer the tubulin inhibitor via an appropriate route (e.g., intraperitoneal or oral gavage). Dosing regimens for related compounds have ranged from 7.5 mg/kg to 30 mg/kg daily or on alternating schedules.[5][15]
-
Monitoring: Monitor tumor growth with caliper measurements and animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry).
Conclusion
The successful use of any "this compound" in research and drug development necessitates a clear understanding of the specific compound being investigated. This guide provides a framework for the preparation and experimental evaluation of these potent anticancer agents, from in vitro characterization to the elucidation of their mechanisms of action. Researchers should always refer to the specific literature for the compound of interest to ensure the most accurate and effective experimental design.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic compound CC-5079 is a potent inhibitor of tubulin polymerization and tumor necrosis factor-alpha production with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and validation of microtubule depolymerizing agent, CYT997, as a potential drug candidate for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Apoptosis Induction by Tubulin Inhibitor 21
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for assessing apoptosis induction by Tubulin inhibitor 21, a compound that targets microtubule dynamics. Tubulin inhibitors are a critical class of anti-cancer agents that disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest and subsequent programmed cell death (apoptosis).[1] These notes offer a comprehensive guide to understanding the mechanism of action and quantifying the apoptotic effects of this compound in cancer cell lines. Detailed methodologies for key assays, including Annexin V/Propidium Iodide (PI) staining, cell cycle analysis, and Western blotting for apoptotic markers, are presented.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Tubulin inhibitors interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers.[1] This disruption leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest (G2/M phase arrest) and ultimately triggering the intrinsic apoptotic pathway.[2][3][4][5][6][7]
This compound is a potent small molecule that binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2][8] This activity leads to cell cycle arrest and apoptosis in various cancer cell lines.[2][4][5][8] Understanding the precise molecular events and quantifying the apoptotic response is crucial for the development of tubulin-targeting therapeutics.
Data Presentation
The following tables summarize the quantitative effects of tubulin inhibitors, including compounds designated as "21" in the literature, on cancer cell lines.
Table 1: Cytotoxicity of Tubulin Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Compound 21 | A549 | Non-Small Cell Lung Cancer | 22 | [5] |
| Compound 21 | H460 | Non-Small Cell Lung Cancer | - | [7] |
| Compound 21 | Kidney Cancer Cells | Kidney Cancer | - | |
| Compound 21 | Breast Cancer Cells | Breast Cancer | - | [9] |
| Compound 21 | Cervical Cancer Cells | Cervical Cancer | 56 | |
| CYT997 (21) | Various | Various | - | [2] |
| OAT-449 | HT-29 | Colorectal Adenocarcinoma | 6-30 | [10][11] |
| OAT-449 | HeLa | Cervical Adenocarcinoma | 6-30 | [10][11] |
| OAT-449 | DU-145 | Prostate Carcinoma | 6-30 | [11] |
| OAT-449 | Panc-1 | Pancreatic Carcinoma | 6-30 | [11] |
| OAT-449 | SK-N-MC | Neuroepithelioma | 6-30 | [10][11] |
| OAT-449 | SK-OV-3 | Ovarian Cancer | 6-30 | [11] |
| OAT-449 | MCF-7 | Breast Adenocarcinoma | 6-30 | [11] |
| OAT-449 | A-549 | Lung Carcinoma | 6-30 | [11] |
Table 2: Effect of Tubulin Inhibitors on Cell Cycle Distribution
| Compound | Cell Line | Concentration | % Cells in G2/M Phase (Treated) | % Cells in G2/M Phase (Control) | Reference |
| Compound 21 | A549 | Time- and dose-dependent | Significant increase | - | [5] |
| Compound 21 | H460 | - | Significant increase | - | [7] |
| CYT997 (21) | A431 | 1 µM (24h) | 43% | 19% | [2] |
| OAT-449 | HT-29 | 30 nM (24h) | Significant arrest | - | [10] |
| OAT-449 | HeLa | 30 nM (24h) | Significant arrest | - | [10] |
| Withaphysalin F | Various | - | Significant arrest | - | [6] |
| Fenbendazole | Colorectal Cancer Cells | 10 µM | Increased arrest | - | [12] |
Table 3: Modulation of Apoptosis-Related Proteins by Tubulin Inhibitors
| Compound | Cell Line | Protein | Effect | Reference |
| CYT997 (21) | - | Phosphorylated Bcl-2 | Increase | [2] |
| CYT997 (21) | - | Cyclin B1 | Increase | [2] |
| OAT-449 | HT-29 | p21 | Increase (p53-independent) | [10] |
| OAT-449 | HT-29 | Cleaved Caspase-3 | No significant change | [10] |
| OAT-449 | HT-29 | Cleaved PARP | No significant change | [10] |
| S-72 | MCF7/T | Cleaved Caspase-3 | Upregulation | [13] |
| S-72 | MCF7/T | Cleaved PARP | Upregulation | [13] |
| S-72 | MCF7/T | Bcl-2 | Downregulation | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Apoptosis Induction by this compound
Tubulin inhibitors trigger apoptosis primarily through the intrinsic, or mitochondrial, pathway. Disruption of microtubule dynamics leads to mitotic arrest, which in turn activates a cascade of signaling events culminating in programmed cell death.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 13. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Tubulin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to tubulin inhibitors, such as Tubulin inhibitor 21 (e.g., CC-5079), in cancer cells.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tubulin inhibitors like this compound?
A1: Tubulin inhibitors are anti-cancer agents that disrupt the dynamics of microtubules, which are essential for cell division.[2][3] They typically fall into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[2][3] this compound (CC-5079), an isocombretastatin A analog, is a microtubule-destabilizing agent that inhibits tubulin polymerization.[1] This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A2: Resistance to tubulin inhibitors is a significant challenge in cancer therapy.[1][4] The primary mechanisms include:
-
Overexpression of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump the drug out of the cell, reducing its intracellular concentration.[5]
-
Alterations in Tubulin: Changes in the drug's target, β-tubulin, can confer resistance. This includes mutations in the tubulin gene, altered expression of different tubulin isotypes (e.g., overexpression of class III β-tubulin), and post-translational modifications of tubulin.[6]
-
Changes in Microtubule-Regulatory Proteins: Alterations in proteins that regulate microtubule dynamics can also contribute to resistance.[6]
-
Activation of Anti-Apoptotic Pathways: Upregulation of pro-survival signaling pathways can help cancer cells evade drug-induced apoptosis. A study on a novel tubulin inhibitor, OAT-449, and vincristine showed a p53-independent cytoplasmic accumulation of p21, which can inhibit apoptosis.[7][8]
Q3: Are certain types of tubulin inhibitors less susceptible to common resistance mechanisms?
A3: Yes, inhibitors that bind to the colchicine binding site on tubulin may circumvent some common resistance mechanisms.[1] For example, overexpression of class III β-tubulin, which can confer resistance to taxanes, may not affect the activity of colchicine-binding site inhibitors.[1][9] This makes them a promising area of research for overcoming drug resistance.[1]
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed in Cell Viability Assays
If you observe a rightward shift in the dose-response curve (higher IC50 value) for your cancer cell line treated with this compound, it may indicate the development of resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased cell viability.
Suggested Experiments & Data Interpretation:
| Experimental Approach | Purpose | Expected Result in Resistant Cells | Interpretation |
| Co-treatment with Efflux Pump Inhibitor | To determine if overexpression of efflux pumps is responsible for resistance. | Restoration of sensitivity to this compound in the presence of an inhibitor like verapamil. | Resistance is likely mediated by drug efflux. |
| Western Blot for β-tubulin Isotypes | To assess changes in the expression of specific tubulin isotypes, such as class III β-tubulin. | Increased expression of class III β-tubulin.[10] | Resistance may be due to altered microtubule dynamics conferred by this isotype. |
| Gene Sequencing of β-tubulin | To identify mutations in the drug-binding site. | Identification of point mutations in the β-tubulin gene. | Resistance is likely due to a direct alteration of the drug target. |
| Annexin V/PI Staining by Flow Cytometry | To quantify the percentage of apoptotic cells. | A lower percentage of apoptotic cells (Annexin V positive) compared to sensitive cells at the same drug concentration. | The cells may have defects in the apoptotic signaling pathway. |
Issue 2: Inconsistent Results in Apoptosis Assays
Inconsistent or unexpected results in apoptosis assays can be due to experimental variables or the specific mechanism of cell death.
Troubleshooting Signaling Pathway:
Caption: Potential p21-mediated cell fate determination.
Suggested Experiments & Data Interpretation:
| Experimental Approach | Purpose | Expected Result in Resistant Cells with Apoptosis Defect | Interpretation |
| Western Blot for p21 | To investigate the expression and subcellular localization of p21. | Increased cytoplasmic accumulation of p21.[7][8] | Cytoplasmic p21 may be inhibiting apoptosis, leading to resistance. |
| Caspase Activity Assay | To measure the activity of executioner caspases (e.g., Caspase-3). | Reduced caspase activation compared to sensitive cells. | The apoptotic cascade is blocked upstream of caspase activation. |
| Immunofluorescence for Tubulin | To visualize the effect of the inhibitor on microtubule structure. | Resistant cells may show a less disrupted microtubule network compared to sensitive cells. | This could indicate target-level resistance mechanisms. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of tubulin inhibitors.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunoblotting for Protein Expression
This protocol is for analyzing the expression of proteins involved in resistance.[10]
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-βIII-tubulin, anti-P-glycoprotein, anti-p21, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies apoptosis using flow cytometry.[13][14]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-/PI-: Live cells
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic/necrotic cells
-
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Potential Strategies for Overcoming Multidrug Resistance and Reducing Side Effects of Monomer Tubulin Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce cytotoxicity of Tubulin inhibitor 21 in normal cells
Welcome to the technical support center for Tubulin inhibitor 21 (CC-5079). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxicity of this compound in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CC-5079) and what is its mechanism of action?
A1: this compound, also known as CC-5079, is a potent, synthetic small molecule that functions as an isocombretastatin A analog.[1] It exhibits a dual mechanism of action:
-
Tubulin Polymerization Inhibition: It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cells.[2]
-
Phosphodiesterase 4 (PDE4) Inhibition: CC-5079 also inhibits PDE4, an enzyme that degrades cyclic AMP (cAMP). This leads to an increase in intracellular cAMP levels, which in turn inhibits the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[3]
Q2: What is the cytotoxic profile of this compound (CC-5079) on normal versus cancer cells?
A2: CC-5079 is highly potent against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range (4.1 to 50 nM).[4] However, it exhibits significant cytotoxicity towards certain normal cell types, particularly those that are actively proliferating. Notably, Human Umbilical Vein Endothelial Cells (HUVECs) are exceptionally sensitive to CC-5079, with a reported IC50 of 0.17 nM.[4] This suggests a potent anti-angiogenic potential but also a significant risk of toxicity to the vasculature. In contrast, non-proliferating (quiescent) human peripheral blood mononuclear cells (PBMCs) are not significantly affected, but their proliferation is inhibited upon stimulation.[4]
Q3: Why is this compound (CC-5079) more cytotoxic to some normal cells than to cancer cells?
A3: The high cytotoxicity of CC-5079 towards HUVECs is likely due to their rapid proliferation rate, a characteristic shared with cancer cells.[4] The primary mechanism of tubulin inhibitors is to disrupt cell division, making any rapidly dividing cell a potential target. The exquisite sensitivity of endothelial cells also underlies the compound's anti-angiogenic properties.
Troubleshooting Guide: Reducing Cytotoxicity in Normal Cells
This guide provides potential strategies and experimental approaches to selectively reduce the toxicity of this compound (CC-5079) in normal cells while maintaining its anti-cancer efficacy.
| Issue | Potential Cause | Troubleshooting Strategy |
| High cytotoxicity observed in normal cell co-cultures or in vivo models. | Off-target effects on rapidly dividing normal cells (e.g., endothelial cells, hematopoietic progenitors). | 1. Targeted Drug Delivery: Encapsulate CC-5079 in nanoparticles (e.g., liposomes, polymeric nanoparticles) functionalized with ligands that bind to tumor-specific antigens. This can increase drug concentration at the tumor site and reduce systemic exposure.[5][6] 2. Combination Therapy: Use CC-5079 at a lower, less toxic concentration in combination with another anti-cancer agent that has a different mechanism of action and non-overlapping toxicities.[7] 3. Dose Optimization: Carefully titrate the concentration of CC-5079 to find a therapeutic window where it inhibits cancer cell proliferation with minimal impact on the viability of the specific normal cells in your experimental system. |
| Observed anti-angiogenic effects are too potent, leading to excessive vascular disruption. | High intrinsic sensitivity of endothelial cells to CC-5079. | 1. Pulsed Dosing Regimen: Instead of continuous exposure, consider a pulsed dosing schedule in your experiments. This may allow normal vasculature to recover between treatments while still exerting an anti-tumor effect. 2. Combination with Vascular Stabilizing Agents: Explore co-administration with agents that can protect normal vasculature. |
| Inhibition of immune cell proliferation. | CC-5079 inhibits stimulated (proliferating) immune cells like PBMCs. | 1. Modulate PDE4 Inhibition: Since CC-5079 also inhibits PDE4, which can have immunomodulatory effects, consider combining it with agents that can selectively boost desired immune responses.[8] 2. Adoptive Cell Therapy: In in vivo studies, consider combining CC-5079 treatment with the adoptive transfer of ex vivo expanded immune cells to compensate for any anti-proliferative effects on endogenous immune populations. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (CC-5079)
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| HCT-116 | Human Colorectal Carcinoma | 4.1 | [4] |
| PC-3 | Human Prostate Adenocarcinoma | 10 | [4] |
| MCF-7 | Human Breast Adenocarcinoma | 50 | [4] |
| A549 | Human Lung Carcinoma | 20 | [4] |
| OVCAR-3 | Human Ovarian Adenocarcinoma | 15 | [4] |
| Normal Cells | |||
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.17 | [4] |
| PBMC (unstimulated) | Human Peripheral Blood Mononuclear Cells | >100,000 | [4] |
| PBMC (stimulated) | Human Peripheral Blood Mononuclear Cells | Inhibits Proliferation | [4] |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound (CC-5079) that inhibits the metabolic activity of cells by 50% (IC50).
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (CC-5079) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of CC-5079 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell membrane damage by measuring the release of LDH from cells treated with this compound (CC-5079).
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (CC-5079) stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with serial dilutions of CC-5079 and incubate for the desired period.
-
Prepare controls: a vehicle control, a positive control for maximum LDH release (by lysing cells with the provided lysis buffer), and a no-cell background control.
-
Carefully collect the cell culture supernatant from each well.[5]
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.[5]
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound (CC-5079).
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Treated and control cells
Procedure:
-
Treat cells with CC-5079 for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.[9]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound (CC-5079).
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Logical workflow for troubleshooting high cytotoxicity in normal cells.
References
- 1. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic compound CC-5079 is a potent inhibitor of tubulin polymerization and tumor necrosis factor-alpha production with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis | Semantic Scholar [semanticscholar.org]
- 7. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tubulin Inhibitor 21 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tubulin Inhibitor 21." It is important to note that "this compound" may refer to several different compounds in scientific literature. This guide provides general best practices for stabilizing small molecule tubulin inhibitors in solution, with specific data where available for compounds designated as "this compound."
Troubleshooting Guide
Issue: Precipitate formation upon dissolution or dilution in aqueous buffer.
Possible Causes:
-
Low aqueous solubility: Most small molecule inhibitors, including various compounds referred to as "this compound," have poor water solubility.[1][2]
-
Solvent shock: Diluting a stock solution (e.g., in DMSO) too quickly into an aqueous buffer without proper mixing can cause the compound to precipitate out.
-
Incorrect pH: The pH of the aqueous buffer may not be optimal for the solubility of the specific inhibitor.
-
Concentration exceeds solubility limit: The final concentration in the aqueous buffer may be higher than the compound's solubility limit.
Solutions:
-
Optimize Solvent System: For in vivo studies, co-solvents may be necessary. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[3]
-
Gradual Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
-
Sonication or Gentle Heating: If precipitation occurs, brief sonication or gentle warming of the solution may help redissolve the compound. However, be cautious as heat can degrade some compounds.
-
pH Adjustment: Experiment with different pH values for your aqueous buffer to determine the optimal pH for solubility.
-
Lower Final Concentration: If precipitation persists, reduce the final working concentration of the inhibitor.
Issue: Loss of biological activity over time in prepared solutions.
Possible Causes:
-
Chemical degradation: The inhibitor may be unstable in the chosen solvent or at the storage temperature. Hydrolysis or oxidation can occur.
-
Adsorption to surfaces: Hydrophobic compounds can adsorb to the surface of plastic or glass storage tubes, reducing the effective concentration.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation.
-
Light sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light.
Solutions:
-
Proper Storage: Store stock solutions at -80°C for long-term storage (up to a year for some compounds) and at -20°C for shorter periods.[3][4] It is recommended to use freshly prepared working solutions for in vivo experiments on the same day.[4]
-
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Use Low-Adsorption Tubes: Store solutions in low-protein-binding polypropylene tubes to minimize adsorption.
-
Protect from Light: Store solutions in amber vials or wrap tubes in aluminum foil to protect them from light.
-
Inclusion of Antioxidants: For compounds susceptible to oxidation, the addition of an antioxidant like glutathione may help, though this should be validated for its effect on the experiment.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for "this compound"?
A1: The most commonly recommended solvent for initial stock solutions of various compounds referred to as "this compound" is Dimethyl Sulfoxide (DMSO).[6] For example, Tubulin polymerization-IN-21 is soluble at 10 mM in DMSO.[6]
Q2: How should I store stock solutions of "this compound"?
A2: Proper storage is critical to maintaining the stability and activity of the inhibitor. The following table summarizes recommended storage conditions based on available data for similar compounds.
| Storage Condition | Powder | In Solvent (Stock Solution) |
| Temperature | -20°C[3] | -80°C[3][4] |
| Duration | Up to 3 years[3] | Up to 1 year at -80°C, 1 month at -20°C[3][4] |
Q3: My "this compound" is a chalcone- and melatonin-based hybrid. Are there any specific handling instructions?
A3: For chalcone-based hybrids like this compound (compound 6f), it is important to be aware of their potential for reactivity.[7] Chalcones can be susceptible to Michael addition and other reactions. It is crucial to follow the general best practices of storing in a tightly sealed container at low temperatures and protecting from light.
Q4: Can I prepare a working solution in a physiological buffer like PBS?
A4: While you can dilute your DMSO stock solution in PBS for your final working concentration, direct dissolution in PBS is often not feasible due to poor aqueous solubility.[1][2] When diluting, ensure the final DMSO concentration is low enough to not affect your experimental system (typically <0.5%). For in vivo experiments, more complex solvent systems are often required.[3]
Q5: How can I confirm the stability of my inhibitor in my experimental conditions?
A5: To confirm stability, you can perform a time-course experiment where you measure the biological activity of the inhibitor at different time points after preparation. Additionally, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for degradation products.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of the powdered "this compound" to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the required volume of DMSO to add to the pre-weighed powder to achieve a 10 mM concentration. The molecular weight of the specific "this compound" you are using is required for this calculation.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any signs of degradation.
-
Storage: Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped), low-adsorption vials and store at -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warming: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the 10 mM stock solution dropwise to achieve the final desired concentration.
-
Mixing: Mix the working solution thoroughly by inverting the tube several times.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: General signaling pathway for tubulin polymerization inhibitors.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin inhibitor 46_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin polymerization-IN-21 - Immunomart [immunomart.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Enhancing the Anti-Tumor Activity of Tubulin Inhibitor 21 (TI-21)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental success and anti-tumor efficacy of Tubulin Inhibitor 21 (TI-21), a novel microtubule-destabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (TI-21)?
A1: TI-21 is a microtubule-destabilizing agent. It binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization.[1][2] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[3]
Q2: What are the common mechanisms of resistance to tubulin inhibitors like TI-21?
A2: Resistance to tubulin-targeting agents is a significant challenge in cancer therapy.[4] The most common mechanisms include:
-
Overexpression of efflux pumps: Cancer cells can overexpress proteins like P-glycoprotein (P-gp), which actively transport the drug out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Alterations in tubulin itself: Mutations in the tubulin genes can alter the drug-binding site, reducing the inhibitor's affinity.[5][6] Additionally, changes in the expression of different tubulin isotypes can affect drug sensitivity.[4]
-
Blockade of apoptosis: Cancer cells can develop mechanisms to evade programmed cell death, even when the cell cycle is arrested.[4]
Q3: Can TI-21 be used in combination with other anti-cancer agents?
A3: Yes, combination therapies are a promising strategy to enhance the anti-tumor activity of tubulin inhibitors and overcome resistance.[1][7] Synergistic effects have been observed when combining tubulin inhibitors with various other drugs, such as:
-
Chemotherapeutic agents: Combining with DNA-damaging agents or other cytotoxic drugs can lead to enhanced tumor cell killing.[8]
-
Targeted therapies: Inhibitors of specific signaling pathways, such as tyrosine kinase inhibitors, can create synthetic lethal interactions with tubulin inhibitors.[9]
-
Immunotherapies: Emerging evidence suggests that tubulin inhibitors may modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reduced or no anti-tumor activity observed in vitro. | Drug Resistance: The cancer cell line may have intrinsic or acquired resistance to tubulin inhibitors. | 1. Verify Target Engagement: Confirm that TI-21 is entering the cells and binding to tubulin. 2. Assess for Resistance Mechanisms: Check for overexpression of efflux pumps (e.g., P-gp) or mutations in tubulin. 3. Combination Therapy: Explore synergistic combinations with other drugs to bypass resistance pathways.[7] |
| High toxicity observed in normal (non-cancerous) cells. | Lack of Specificity: Tubulin is a ubiquitous protein, and its inhibition can affect normal dividing cells. | 1. Dose Optimization: Determine the optimal concentration of TI-21 that maximizes cancer cell death while minimizing toxicity to normal cells. 2. Targeted Delivery: Consider using drug delivery systems like antibody-drug conjugates (ADCs) or nanoparticles to specifically target cancer cells.[1][9] |
| Inconsistent experimental results. | Experimental Variability: Inconsistent cell culture conditions, drug preparation, or assay procedures can lead to variable outcomes. | 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations. 2. Fresh Drug Preparation: Prepare fresh solutions of TI-21 for each experiment, as its stability in solution may vary. 3. Control Experiments: Include appropriate positive and negative controls in all assays. |
| Tumor regrowth after initial response in vivo. | Acquired Resistance: The tumor may have developed resistance to TI-21 over the course of treatment. | 1. Analyze Resistant Tumors: Biopsy the regrown tumors to investigate the mechanisms of acquired resistance. 2. Combination Therapy: Introduce a second agent with a different mechanism of action to target the resistant cell population.[10] 3. Intermittent Dosing: Explore alternative dosing schedules to delay the onset of resistance. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of TI-21 in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with TI-21 at the desired concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M population indicates cell cycle arrest.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound (TI-21).
Caption: Workflow for troubleshooting reduced TI-21 efficacy.
Quantitative Data Summary
Table 1: Synergistic Anti-Tumor Effects of TI-21 in Combination with Other Agents
| Combination Agent | Cancer Model | Observed Effect | Reference |
| Irinotecan | Non-Small Cell Lung Cancer (NSCLC) | Synergistic tumor growth inhibition | [8] |
| Cisplatin | NSCLC | Additive/synergistic tumor growth inhibition | [8] |
| Capecitabine | Colorectal Cancer (CRC) | Synergistic tumor growth inhibition | [8] |
| Trastuzumab | Her2+ Breast Cancer | Significant tumor growth inhibition, including complete regression in some cases | [8] |
| Paclitaxel | Various Cancer Cell Lines | Synergistic cytotoxicity | [11] |
Table 2: IC50 Values of Various Tubulin Inhibitors in Different Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound 54 (Indole-chalcone derivative) | Six different cancer cell lines | 3-9 | [12] |
| Compound 44 (Dithiocarbamate derivative) | MCF-7 (Breast Cancer) | 40 | [12] |
| Aroylquinoline 87 | Various human cancer cell lines | 0.2-0.4 | [13] |
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions. "this compound (TI-21)" is a placeholder name for a generic tubulin inhibitor, and the data presented is based on published literature for various compounds within this class.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. The Potential Strategies for Overcoming Multidrug Resistance and Reducing Side Effects of Monomer Tubulin Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined antitumor effects of novel tubulin-polymerization inhibitor with some existing antitumor agents; capecitabine, irinotecan, cisplatin, trastuzumab and pertuzumab | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 10. Dual-targeting inhibitors involving tubulin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Tubulin Inhibitor 21 (CYT997) Versus Other Colchicine-Binding Site Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tubulin Inhibitor 21 (CYT997), a potent colchicine-binding site inhibitor, with other prominent agents in its class: colchicine, combretastatin A4, and podophyllotoxin. This analysis is supported by experimental data on their mechanisms of action, anti-proliferative activity, and effects on tubulin polymerization.
Tubulin inhibitors that bind to the colchicine site on β-tubulin represent a critical class of anti-cancer agents. By interfering with microtubule dynamics, these molecules induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis in rapidly dividing cancer cells. This guide will delve into the comparative efficacy of CYT997, a clinically evaluated, orally active tubulin inhibitor, against the classical colchicine-binding site inhibitors.
Mechanism of Action: A Shared Path to Mitotic Catastrophe
All four compounds—this compound (CYT997), colchicine, combretastatin A4, and podophyllotoxin—share a common primary mechanism of action. They bind to the colchicine-binding site on the β-tubulin subunit, which is located at the interface between the α- and β-tubulin heterodimer. This binding event inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis or mitotic catastrophe.[1]
Beyond their direct impact on mitosis, many colchicine-binding site inhibitors, including CYT997, also exhibit potent vascular-disrupting activity (VDA). They can selectively target and disrupt the tumor vasculature, leading to a shutdown of blood flow to the tumor, resulting in widespread necrosis.
Figure 1. Simplified signaling pathway of colchicine-binding site inhibitors.
Comparative Efficacy: A Look at the Numbers
The potency of these inhibitors can be quantitatively assessed through their half-maximal inhibitory concentrations (IC50) in both biochemical and cell-based assays.
Inhibition of Tubulin Polymerization
The direct inhibitory effect on microtubule formation is a key performance indicator. The following table summarizes the reported IC50 values for the inhibition of tubulin polymerization. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference(s) |
| This compound (CYT997) | ~3 | [2] |
| Colchicine | ~2 | [2] |
| Combretastatin A4 | 2.1 | [1] |
| Podophyllotoxin | Varies (Potent inhibitor) | [3] |
Note: The IC50 values can vary depending on the experimental conditions, such as tubulin concentration and the presence of microtubule-associated proteins.
In Vitro Cytotoxicity
The ultimate measure of an anti-cancer agent's potential is its ability to kill cancer cells. The following table presents a range of reported IC50 values for cytotoxicity against various human cancer cell lines. The broad range of values reflects the differential sensitivity of various cancer cell types to these inhibitors.
| Compound | Cancer Cell Line(s) | Cytotoxicity IC50 (nM) | Reference(s) |
| This compound (CYT997) | Panel of 16 cancer cell lines | 10 - 100 | [2] |
| Colchicine | Various | 10 - 1000+ | [1] |
| Combretastatin A4 | Various | 0.5 - 50 | [4] |
| Podophyllotoxin | Various | 1 - 100 | [3] |
Note: These values are compiled from multiple sources and should be considered as representative ranges. Direct comparison of potency should ideally be based on head-to-head studies.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Figure 2. Workflow for a typical tubulin polymerization assay.
Methodology:
-
Reagents and Materials: Purified bovine or porcine brain tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA), test compounds, and a temperature-controlled spectrophotometer with a 96-well plate reader.
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add the test compound (e.g., CYT997, colchicine) or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin/GTP mixture to the wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time (typically 30-60 minutes). The increase in absorbance corresponds to microtubule polymerization.
-
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines, complete cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS solution).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Reagents and Materials: Cancer cell lines, complete cell culture medium, test compounds, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, and propidium iodide staining solution.
-
Procedure:
-
Treat cancer cells with the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice or at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing RNase A to degrade RNA.
-
Add propidium iodide solution to stain the cellular DNA.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: The DNA content of the cells is measured by the intensity of the PI fluorescence. The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound (CYT997) has emerged as a potent colchicine-binding site inhibitor with promising anti-cancer activity, demonstrating comparable in vitro tubulin polymerization inhibition to the natural product colchicine. Its cytotoxicity against a broad range of cancer cell lines is in the nanomolar range, placing it among the more potent compounds in its class, alongside combretastatin A4 and podophyllotoxin. A key advantage of CYT997 is its oral bioavailability, which has facilitated its advancement into clinical trials.
While direct comparative studies testing all four inhibitors under identical conditions are limited, the available data suggest that CYT997 is a highly effective microtubule-destabilizing agent. Its favorable pharmacological profile and clinical development make it a significant compound of interest for researchers in the field of cancer drug discovery. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate its therapeutic potential relative to other established and emerging colchicine-binding site inhibitors.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy Showdown: Tubulin Inhibitor 21 vs. Vincristine
In the landscape of anti-cancer drug discovery, agents targeting tubulin dynamics remain a cornerstone of chemotherapy. This guide provides a comparative analysis of the in vitro efficacy of a novel chalcone- and melatonin-based hybrid, designated as Tubulin inhibitor 21 (compound 6f), and the well-established vinca alkaloid, vincristine. This comparison is based on their cytotoxic effects against the human colon adenocarcinoma cell line, SW480.
It is important to note that "this compound" is not a unique chemical identifier, and multiple compounds in scientific literature are referred to by this name. This guide focuses specifically on the chalcone- and melatonin-based hybrid (compound 6f) for which specific efficacy data in SW480 cells is available.
Quantitative Efficacy Analysis
The in vitro cytotoxic potency of this compound and vincristine was evaluated based on their half-maximal inhibitory concentration (IC50) in the SW480 human colon cancer cell line.
| Compound | Cell Line | IC50 Value |
| This compound | SW480 | 0.26 µM |
| Vincristine | SW480 | ~0.01 µM* |
*Parental SW480 cells have been shown to be sensitive to vincristine at a concentration of 10 nM (0.01 µM), with only 7% cell viability observed at this concentration[1]. This suggests an IC50 value in the low nanomolar range, indicating significantly higher potency compared to this compound in this cell line.
Experimental Protocols
The following is a representative protocol for determining the in vitro cytotoxicity of a compound in the SW480 cell line using a standard cytotoxicity assay.
Cell Culture and Treatment:
-
Cell Seeding: Human SW480 colon adenocarcinoma cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment[2].
-
Compound Preparation: this compound and vincristine are dissolved in a suitable solvent, such as DMSO, to create stock solutions. A series of dilutions are then prepared in the cell culture medium.
-
Cell Treatment: The culture medium is replaced with the medium containing various concentrations of the test compounds. Control wells are treated with the vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
Cytotoxicity Assessment (e.g., MTT Assay):
-
Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Both this compound and vincristine exert their cytotoxic effects by disrupting the cellular microtubule network, a critical component of the cytoskeleton involved in cell division, structure, and transport. However, they achieve this through different binding mechanisms, which can influence their overall efficacy and resistance profiles.
This compound (Chalcone-based):
As a chalcone derivative, this compound is believed to act as a colchicine-binding site inhibitor[3][4][5][6]. It binds to the β-tubulin subunit at or near the colchicine-binding pocket, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death)[3][4][5][6].
Vincristine:
Vincristine, a vinca alkaloid, also targets tubulin but at a distinct binding site from the colchicine domain. It binds to the vinca domain on β-tubulin, leading to the inhibition of microtubule assembly and the disruption of the mitotic spindle[7][8][9]. This interference with microtubule dynamics is a primary driver of its potent anti-mitotic activity. The resulting mitotic arrest triggers a cellular stress response that can activate signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to apoptosis[10].
Experimental Workflow
The general workflow for comparing the in vitro efficacy of two tubulin inhibitors is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 10. Vincristine activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Mitotic Efficacy of Tubulin Inhibitor 21: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tubulin inhibitor 21 (also known as CC-5079), a potent anti-mitotic agent, with other established tubulin inhibitors.[1][2][3] We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the underlying molecular pathways and experimental workflows to aid in the evaluation of this compound for cancer research and drug development.
Unveiling this compound
This compound, or CC-5079, is a synthetic small molecule identified as an isocombretastatin A analog.[3] It functions as a potent inhibitor of tubulin polymerization by binding to the colchicine site on β-tubulin.[2][4] This interaction disrupts the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2][3] A key advantage of CC-5079 is its demonstrated activity against multidrug-resistant (MDR) cancer cell lines, a common challenge with other tubulin-interacting drugs like paclitaxel and colchicine.[2]
Comparative Performance Data
The anti-proliferative activity of this compound (CC-5079) and other widely used tubulin inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) values represent the drug concentration required to inhibit the growth of 50% of the cancer cells.
| Compound | Mechanism of Action | Binding Site | Cancer Cell Line | IC50 (nM) |
| This compound (CC-5079) | Microtubule Destabilizer | Colchicine | Various | 4.1 - 50[2] |
| Paclitaxel | Microtubule Stabilizer | Taxane | Various | 2.5 - 7.5[5] |
| Vincristine | Microtubule Destabilizer | Vinca Alkaloid | A549 (Lung) | 40[6] |
| MCF-7 (Breast) | 5[6] | |||
| 1A9 (Ovarian) | 4[6] | |||
| Colchicine | Microtubule Destabilizer | Colchicine | HepG-2 (Liver) | 7400[7] |
| HCT-116 (Colon) | 9320[7] | |||
| MCF-7 (Breast) | 10410[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anti-mitotic agents are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the tubulin inhibitors. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[8]
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the tubulin inhibitors at the desired concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.[10]
-
Incubate the fixed cells for at least 30 minutes at 4°C.[10]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[11] The RNase A in the solution will degrade RNA, ensuring that the PI only stains the DNA.[12]
-
Incubate the cells in the dark for 15-30 minutes at room temperature.[11]
-
Analyze the samples using a flow cytometer. The DNA content of the cells, which is proportional to the PI fluorescence, will be measured.
-
The resulting data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.[12]
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Prepare a tubulin solution in ice-cold polymerization buffer containing GTP and glycerol.
-
Add the test compounds (this compound and alternatives) at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The light scattering caused by the formation of microtubules leads to an increase in absorbance.[13]
-
Plot the absorbance against time to generate polymerization curves. Inhibitors of tubulin polymerization will show a reduced rate and extent of absorbance increase compared to the control.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway of tubulin inhibitors and a typical experimental workflow for their validation.
Caption: Signaling pathway of this compound leading to mitotic arrest and apoptosis.
Caption: Experimental workflow for validating the anti-mitotic effect of a tubulin inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The synthetic compound CC-5079 is a potent inhibitor of tubulin polymerization and tumor necrosis factor-alpha production with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Head-to-Head Comparison of Novel Tubulin Inhibitors: VERU-111, Plinabulin, Ixabepilone, and Eribulin
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Next Generation of Microtubule-Targeting Agents
The therapeutic landscape of cancer treatment is continually evolving, with a significant focus on overcoming the limitations of classical chemotherapeutics. Tubulin inhibitors, a cornerstone of anticancer therapy, have seen remarkable innovation aimed at enhancing efficacy, improving safety profiles, and overcoming resistance mechanisms. This guide provides a head-to-head comparison of four novel tubulin inhibitors at the forefront of clinical development and recent approval: VERU-111, Plinabulin, Ixabepilone, and Eribulin. We present a comprehensive analysis of their performance based on available preclinical and clinical data, detailed experimental protocols for key assays, and visual representations of their mechanisms and experimental workflows.
At a Glance: Key Performance Indicators of Novel Tubulin Inhibitors
The following tables summarize the quantitative data from various preclinical and clinical studies, offering a comparative overview of the cytotoxic potential, in vivo efficacy, and clinical outcomes of these novel agents.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| VERU-111 | MDA-MB-231 | Triple-Negative Breast Cancer | 8.2 - 9.6 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8.2 - 9.6 | [1] | |
| A549 | Non-Small Cell Lung Cancer | ~25 (24h) | [2] | |
| Panc-1 | Pancreatic Cancer | 25 (24h), 11.8 (48h) | [2] | |
| Plinabulin | HT-29 | Colorectal Cancer | 9.8 | [3] |
| Multiple Myeloma Cells | Multiple Myeloma | 8 - 10 | [4] | |
| Ixabepilone | Various | Breast Cancer | Not specified in direct nM | [5] |
| Eribulin | MDA-MB-468 | Triple-Negative Breast Cancer | 1 - 1000 (72h) | [6] |
| 4T1 | Breast Cancer | 0.05 - 50 µM (72h) | [6] | |
| Panel of 25 cell lines | Various | Median GI50 of 0.51 | [7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Key Findings | Reference |
| VERU-111 | MDA-MB-231 (TNBC) | Orally administered VERU-111 inhibited tumor growth in a dose-dependent manner with efficacy similar to paclitaxel, but without acute toxicity.[1][8] | [1][8] |
| A549/TxR (Taxane-Resistant Lung Cancer) | Significantly reduced tumor volume, whereas paclitaxel was ineffective.[9][10] | [9][10] | |
| Plinabulin | KRAS-driven glioma | Improved survival in a KRAS-driven mouse model. | [11] |
| Ixabepilone | Pediatric cancer models | Induced objective responses in xenograft models of rhabdomyosarcoma, neuroblastoma, Wilms' tumor, osteosarcoma, and brain tumors. | [12] |
| Eribulin | Not specified in direct comparative in vivo studies in the provided results. |
Table 3: Head-to-Head Clinical Comparison (Phase II Study) - Eribulin vs. Ixabepilone in Metastatic Breast Cancer
| Parameter | Eribulin Mesylate | Ixabepilone | p-value | Reference |
| Incidence of Neuropathy (any grade) | 33.3% | 48.0% | 0.1284 | [13][14] |
| Incidence of Peripheral Neuropathy (any grade) | 31.4% | 44.0% | 0.1632 | [13][14] |
| Incidence of Grade ≥3 Neuropathy | 9.8% | 22% | Not specified | [13] |
| Median Time to Onset of Neuropathy (weeks) | 35.9 | 11.6 | Not specified | [13][15] |
| Median Time to Resolution of Neuropathy (weeks) | 48 | 10 | Not specified | [15] |
| Treatment Discontinuation due to Neuropathy | 3.9% | 18.0% | Not specified | [13][15] |
| Objective Response Rate (ORR) | 15.4% | 5.8% | Not specified | [13][15] |
| Clinical Benefit Rate (CBR) | 26.9% | 19.2% | Not specified | [13][15] |
Mechanisms of Action and Signaling Pathways
These novel inhibitors, while all targeting tubulin, exhibit distinct mechanisms of action and impact on downstream signaling pathways.
VERU-111 and Plinabulin are colchicine-binding site inhibitors that destabilize microtubules, leading to cell cycle arrest and apoptosis.[2][3] Ixabepilone and Eribulin , on the other hand, represent different classes. Ixabepilone is a microtubule stabilizer, similar to taxanes, but with activity in taxane-resistant tumors.[5] Eribulin has a unique end-poisoning mechanism, inhibiting microtubule growth without affecting shortening.
References
- 1. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II Trial of Ixabepilone Administered Daily for Five Days in Children and Young Adults with Refractory Solid Tumors: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Eribulin mesylate versus ixabepilone in patients with metastatic breast cancer: a randomized Phase II study comparing the incidence of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eribulin mesylate versus ixabepilone in patients with metastatic breast cancer: a randomized Phase II study comparing the incidence of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Tubulin Inhibitor 21 (CC-5079): A Cross-Validation of its Activity in Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Tubulin Inhibitor 21 (CC-5079), a potent anti-cancer agent. We delve into its mechanism of action, cross-validated activity in various cell lines, and present supporting experimental data and protocols.
This compound, also known as CC-5079, is a synthetic compound identified as a potent inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on tubulin, it disrupts the formation of microtubules, essential components of the cellular cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2][3] A notable characteristic of CC-5079 is its efficacy against multidrug-resistant (MDR) cancer cell lines, a significant advantage over some other tubulin-interacting drugs like paclitaxel and colchicine.[2][3]
Comparative Activity of this compound (CC-5079) Across Various Cell Lines
The cytotoxic and antiproliferative activity of this compound (CC-5079) has been evaluated across a spectrum of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HCT-116 | Colon Carcinoma | 4.1 |
| HT-29 | Colon Carcinoma | 8.2 |
| HCT-15 | Colon Carcinoma (MDR) | 7.5 |
| PC-3 | Prostate Carcinoma | 10 |
| DU145 | Prostate Carcinoma | 12 |
| MCF-7 | Breast Carcinoma | 25 |
| MCF-7/Adr | Breast Carcinoma (MDR) | 28 |
| NCI-H460 | Lung Carcinoma | 15 |
| A549 | Lung Carcinoma | 20 |
| OVCAR-3 | Ovarian Carcinoma | 18 |
| MES-SA | Uterine Sarcoma | 30 |
| MES-SA/Dx5 | Uterine Sarcoma (MDR) | 35 |
| SK-MEL-2 | Malignant Melanoma | 50 |
| HUVEC | Normal Endothelial Cells | 0.17 |
| PBMC | Normal Blood Cells | >10,000 |
Data compiled from multiple sources.[2][3][4]
The data clearly indicates that CC-5079 exhibits potent antiproliferative activity in the nanomolar range across a broad panel of cancer cell lines.[2] Importantly, its efficacy is maintained in MDR cell lines such as HCT-15, MCF-7/Adr, and MES-SA/Dx5, which overexpress P-glycoprotein (P-gp), a common mechanism of drug resistance.[2][3] Interestingly, CC-5079 shows significantly higher potency against human umbilical vein endothelial cells (HUVECs) compared to cancer cells, suggesting potential anti-angiogenic properties.[2] In contrast, it displays minimal toxicity towards non-proliferating peripheral blood mononuclear cells (PBMCs).[2]
Mechanism of Action: Disrupting the Cellular Engine
Tubulin inhibitors like CC-5079 exert their cytotoxic effects by interfering with the dynamic instability of microtubules. This disruption triggers a cascade of cellular events, ultimately leading to the demise of the cancer cell.
Caption: Signaling pathway of this compound (CC-5079).
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay ([³H]Thymidine Incorporation Assay)
This assay measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (CC-5079) or a vehicle control (e.g., 0.1% DMSO) for 72 hours.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for 4-6 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (CC-5079) at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (a necessary cofactor for polymerization), and a reaction buffer in a 96-well plate.
-
Compound Addition: Add various concentrations of this compound (CC-5079) or control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance (turbidity) at 340 nm over time using a microplate reader. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Experimental Workflow for Cross-Validation
A systematic workflow is crucial for the reliable cross-validation of a compound's activity across different cell lines.
Caption: Workflow for cross-validating inhibitor activity.
References
In Vivo Validation of Novel Tubulin Inhibitors: A Comparative Guide on Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of a novel tubulin inhibitor, designated here as "Tubulin Inhibitor 21" for illustrative purposes, with established chemotherapy agents. The data presented is a synthesis from published studies on various novel tubulin inhibitors that share similar mechanisms of action. This guide will delve into the experimental validation of its anticancer efficacy, detailing the methodologies employed and presenting quantitative data for clear comparison.
Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubules essential for cell division and other vital cellular processes.[1][2] These agents are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1] Novel tubulin inhibitors are being actively investigated to overcome challenges such as drug resistance and to improve safety profiles.[3][4]
Mechanism of Action: Targeting the Colchicine Binding Site
The representative "this compound" is a small molecule that, like vinca alkaloids and colchicine, functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[3][5][6] This action leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) or mitotic catastrophe in cancer cells.[4][5][7][8] Several novel inhibitors, including various compounds designated as "21" in different studies, have been shown to bind to the colchicine-binding site on β-tubulin.[4][6][9]
A key signaling pathway implicated in the cellular response to this class of inhibitors involves the p21 (WAF1/CIP1) protein. Studies on the novel inhibitor OAT-449, which shares a similar mechanism, have shown a p53-independent increase in p21 levels.[5] This accumulation of p21 contributes to the G2/M arrest. Interestingly, the subcellular localization of p21 appears to be a critical determinant of cell fate, with nuclear accumulation promoting cell cycle arrest and cytoplasmic localization having an anti-apoptotic role.[5]
In Vivo Antitumor Efficacy: Xenograft Models
The anticancer activity of novel tubulin inhibitors has been validated in vivo using xenograft mouse models, where human cancer cells are implanted into immunodeficient mice. The following tables summarize the quantitative data from representative studies, comparing the efficacy of a novel tubulin inhibitor to standard-of-care agents.
Table 1: Comparison of Antitumor Activity in a Colorectal Adenocarcinoma (HT-29) Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | Solutol, i.p., daily for 5 days, 2-day intervals | ~1200 | 0 | [5] |
| OAT-449 (Novel Inhibitor) | 5 mg/kg, i.p., daily for 5 days, 2-day intervals | ~400 | ~67 | [5] |
| Irinotecan (CPT-11) | 40 mg/kg, i.p., q3d | ~400 | ~67 | [5] |
Table 2: Comparison of Antitumor Activity in a Neuroepithelioma (SK-N-MC) Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | Solutol, i.v., every 5 days | ~1000 | 0 | [5] |
| OAT-449 (Novel Inhibitor) | 2.5 mg/kg, i.v., every 5 days | ~500 | ~50 | [5] |
| Vincristine | 1 mg/kg, i.v., every 7 days | ~500 | ~50 | [5] |
Table 3: Antitumor Efficacy of STK899704 in a Skin Carcinogenesis Model
| Treatment Group | Average Number of Tumors per Mouse | Average Tumor Volume per Mouse (mm³) | Reference |
| Control (Acetone) | ~12 | ~45 | [4] |
| STK899704 (100 nmol) | ~2 | ~5 | [4] |
| 5-Fluorouracil (5-FU) (100 µmol) | ~3 | ~8 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Xenograft Studies
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) are typically used.
-
Cell Implantation: Human cancer cell lines (e.g., HT-29, SK-N-MC) are cultured, harvested, and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (e.g., 5 x 10⁶) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., OAT-449, STK899704), vehicle control, and comparator drug (e.g., Irinotecan, Vincristine, 5-FU) are administered via the specified route (intraperitoneal or intravenous) and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.
Tubulin Polymerization Assay
-
Principle: This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Procedure:
-
Purified tubulin is incubated with the test compound or a control vehicle in a polymerization buffer (e.g., containing GTP and glutamate) at 37°C.
-
The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.
-
The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated.
-
Immunocytochemistry for Microtubule Integrity
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa, HT-29) are grown on coverslips and treated with the tubulin inhibitor or a vehicle control for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed with a suitable buffer (e.g., PEM buffer with formaldehyde and glutaraldehyde) and then permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The cells are incubated with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The microtubule network is visualized using a confocal microscope. Disruption of the microtubule structure in treated cells compared to control cells indicates the inhibitor's effect.
Overcoming Drug Resistance
A significant advantage of some novel tubulin inhibitors is their ability to circumvent multidrug resistance (MDR), a common reason for the failure of chemotherapy.[4] MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein. Studies have shown that certain new tubulin inhibitors are effective against cancer cell lines that have developed resistance to other anticancer drugs, such as Taxol and doxorubicin.[4] This suggests that these novel agents may not be substrates for these efflux pumps, offering a potential therapeutic option for patients with resistant tumors.
Conclusion
The in vivo data for novel tubulin inhibitors, represented here by "this compound," demonstrates potent anticancer activity comparable to or exceeding that of established chemotherapeutic agents in various preclinical models. Their mechanism of action, centered on the inhibition of tubulin polymerization, leads to mitotic arrest and cell death. Furthermore, the ability of some of these new compounds to overcome multidrug resistance highlights their potential as next-generation anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic window and clinical utility.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
A Comparative Analysis of Tubulin Inhibitors: Tubulin Inhibitor 21 vs. Combretastatin A-4
A deep dive into the mechanisms, efficacy, and experimental validation of two potent anti-cancer agents.
In the landscape of cancer therapeutics, agents that target tubulin dynamics remain a cornerstone of chemotherapy. This guide provides a detailed comparative analysis of two such agents: the novel chalcone- and melatonin-based hybrid, Tubulin inhibitor 21, and the well-established natural product, combretastatin A-4. Both compounds exert their anti-cancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Mechanism of Action and Chemical Structures
Both this compound and combretastatin A-4 are classified as tubulin-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics is critical during mitosis, as it leads to the failure of mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo programmed cell death, or apoptosis.[3]
Chemical Structures:
Caption: Chemical structures of this compound and Combretastatin A-4.
Comparative Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of this compound and combretastatin A-4 has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Combretastatin A-4 IC50 (µM) |
| SW480 | Colorectal Cancer | 0.26[4] | - |
| 518A2 | Melanoma | - | 0.02[5] |
| B-16 | Murine Melanoma | - | 0.0007 (continuous exposure)[1] |
| P-388 | Murine Leukemia | - | 0.0007 (continuous exposure)[1] |
| Human Ovarian Cancer | Ovarian Cancer | - | 0.27 (continuous exposure)[1] |
| HR | Gastric Cancer | - | 0.03[5] |
| NUGC3 | Stomach Cancer | - | 8.52[5] |
| JAR | Choriocarcinoma | - | 88.89[6] |
| HeLa | Cervical Cancer | - | 95.90[6] |
| HCT-116 | Colorectal Cancer | - | - |
| BEL-7402 | Liver Cancer | - | - |
| MCF-7 | Breast Cancer | - | - |
| AGS | Gastric Cancer | - | - |
Note: IC50 values can vary between different studies and experimental conditions. A direct head-to-head comparison in the same panel of cell lines under identical conditions would provide a more definitive assessment of relative potency.
Signaling Pathways to Apoptosis
The inhibition of tubulin polymerization by these compounds triggers a cascade of signaling events culminating in apoptosis. While the precise pathways for this compound are still under investigation, the pathways for combretastatin A-4 are better characterized and are believed to be representative of this class of inhibitors.
Combretastatin A-4 Induced Apoptosis Pathway:
Caption: Signaling cascade initiated by Combretastatin A-4 leading to apoptosis.
Studies have shown that combretastatin A-4 can induce apoptosis through both p53-dependent and -independent mechanisms.[7] It has also been demonstrated to modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell survival and proliferation.[8] The disruption of these pathways, coupled with the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leads to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death.
In Vivo Anti-Tumor Activity
Combretastatin A-4:
The in vivo anti-tumor activity of combretastatin A-4 and its water-soluble prodrug, combretastatin A-4 phosphate (CA-4P), has been demonstrated in various preclinical tumor models. Notably, CA-4P exhibits potent vascular-disrupting activity, leading to a rapid shutdown of blood flow within tumors, causing extensive necrosis.[9][10] However, the efficacy of combretastatin A-4 alone in vivo can be limited by its poor water solubility and rapid isomerization to the less active trans-isomer.[2]
This compound:
Currently, there is limited publicly available information on the in vivo anti-tumor activity of this compound. Further preclinical studies are required to evaluate its efficacy, pharmacokinetics, and safety profile in animal models.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagents: Purified tubulin protein (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), test compound, and vehicle control (DMSO).
-
Preparation: On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations or the vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate tubulin polymerization.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compound or vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing and store at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and combretastatin A-4 are potent inhibitors of tubulin polymerization with demonstrated cytotoxic effects against cancer cells. Combretastatin A-4 is a well-studied compound with established in vivo vascular-disrupting activity, though its clinical utility is hampered by certain pharmaceutical properties. This compound has shown promising in vitro activity, but further research is needed to fully elucidate its efficacy, signaling pathways, and in vivo anti-tumor potential. This comparative guide provides a foundational understanding of these two compounds and offers detailed experimental protocols to aid in future investigations. Direct comparative studies are warranted to definitively establish the relative therapeutic potential of this compound against the benchmark set by combretastatin A-4.
References
- 1. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Tubulin Inhibitor 21
Disclaimer: This document provides general guidance for the proper disposal of Tubulin Inhibitor 21 based on established safety protocols for handling hazardous chemical waste in a laboratory setting. Specific disposal procedures may vary based on institutional and local regulations. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EH&S) department and the manufacturer-provided Safety Data Sheet (SDS) for this compound for definitive disposal instructions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection or a face shield.[1]
-
Ventilation: Handle this compound and its waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
-
Avoid Contamination: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1][2] Do not release the chemical into the environment.[1][2]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safe disposal and compliance with regulations.
-
Designated Hazardous Waste Container: Collect all waste containing this compound in a designated, compatible, and properly sealed hazardous waste container.[3][4] The original container may be used if it is in good condition.[3] Do not mix with other waste streams unless explicitly permitted by your institution's EH&S department.[3]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and list all contents, including "this compound" and any solvents or other chemicals present, with their approximate concentrations.[3][5]
-
Solid Waste:
-
Contaminated Labware: Dispose of contaminated items such as pipette tips, gloves, and empty vials in the designated solid hazardous waste container.
-
Powder: If handling the compound in powder form, be meticulous to avoid generating dust.[1] Any spills should be carefully swept up and placed in the hazardous waste container.[1]
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[4]
-
-
Prohibited Disposal: Do not dispose of this compound down the sink or in the general trash.[4][6] Intentional dilution of hazardous waste to avoid proper disposal is illegal.[6]
Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[5][7]
-
Container Management: Keep waste containers tightly closed except when adding waste.[3][4] Ensure containers are in good condition and stored to prevent leaks or ruptures.[3]
-
Accumulation Limits: Adhere to the maximum volume limits for hazardous waste accumulation in an SAA as stipulated by regulations.
| Waste Type | Maximum Accumulation Volume |
| General Hazardous Waste | 55 gallons |
| Acutely Toxic Chemical Waste | 1 quart (liquid) or 1 kg (solid) |
| Data sourced from institutional guidelines.[5][7] |
Disposal Procedure Workflow
The following diagram outlines the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Scheduling Waste Pickup
Once the waste container is full or has been in storage for the maximum allowable time (consult your institutional policy, which can be up to 12 months as long as accumulation limits are not exceeded[5]), arrange for its removal.
-
Contact EH&S: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety department.[5]
-
Documentation: Complete any necessary waste pickup forms accurately and completely.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. cytoskeleton.com [cytoskeleton.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
